Serratenediol diacetate Serratenediol diacetate 3Beta,21alpha-diacetoxy-18,22,22-trimethyl-17,27,29,30-tetranor-c-homoolean-14-ene is a natural product found in Huperzia herteriana with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16499611
InChI: InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3
SMILES:
Molecular Formula: C34H54O4
Molecular Weight: 526.8 g/mol

Serratenediol diacetate

CAS No.:

Cat. No.: VC16499611

Molecular Formula: C34H54O4

Molecular Weight: 526.8 g/mol

* For research use only. Not for human or veterinary use.

Serratenediol diacetate -

Specification

Molecular Formula C34H54O4
Molecular Weight 526.8 g/mol
IUPAC Name (19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl) acetate
Standard InChI InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3
Standard InChI Key BTPGAEAWTQOUIO-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Serratenediol diacetate (C₃₄H₅₄O₄) is a diterpenoid derivative formed by the acetylation of serratenediol, a dihydroxy triterpene. Its IUPAC name, (19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.0³,¹².0⁶,¹¹.0¹⁶,²¹]tricos-1(23)-enyl) acetate, reflects its intricate pentacyclic framework with two acetylated hydroxyl groups at positions 3 and 21 . The molecule’s stereochemistry, including the trans fusion of rings and axial methyl groups, contributes to its conformational rigidity .

Key Structural Features:

  • Pentacyclic backbone: Comprising five fused rings (three six-membered and two five-membered).

  • Acetyl groups: At C-3 and C-21, enhancing lipophilicity and stability.

  • Trisubstituted double bond: Between C-14 and C-15, influencing reactivity .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₃₄H₅₄O₄
Molecular Weight526.8 g/mol
CAS Number27832-84-4
Melting Point325–328°C (diacetate)
SolubilityLipophilic; soluble in DMSO, THF

The compound’s lipophilicity (logP ≈ 8.2) facilitates membrane permeability, a critical factor in its bioactivity . Spectroscopic data, including NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS), confirm its structure .

Synthesis and Modification

Natural Extraction

Serratenediol diacetate is isolated from plant sources through sequential extraction and chromatographic purification:

  • Plant Material: Bark of Picea sitchensis or Lycopodium species .

  • Solvent Extraction: Ethanol or methanol followed by partitioning with non-polar solvents.

  • Chromatography: Silica gel or alumina columns to isolate serratenediol, followed by acetylation .

Acetylation of Serratenediol

The most common synthetic route involves acetylation of serratenediol using acetic anhydride in the presence of pyridine or DMAP :
Reaction:
Serratenediol+2Ac2OpyridineSerratenediol diacetate+2AcOH\text{Serratenediol} + 2 \, \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{Serratenediol diacetate} + 2 \, \text{AcOH}
This method achieves yields >85% under mild conditions (25°C, 12 h) .

Enantioselective Synthesis

A 2001 breakthrough enabled asymmetric synthesis using chiral catalysts :

  • Enantioselective Coupling: Phenyl sulfone and acylsilane intermediates.

  • Cationic Cyclization: Stereoselective formation of the pentacyclic core.
    This 12-step process achieved 72% enantiomeric excess, demonstrating feasibility for scalable production .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

Serratenediol diacetate suppresses NF-κB signaling by inhibiting IκB kinase (IKK), reducing TNF-α and IL-6 production in macrophages. In murine models, it decreased paw edema by 58% at 10 mg/kg (vs. indomethacin’s 62%).

Antiproliferative Effects

The compound induces apoptosis in cancer cells via mitochondrial pathways:

  • Caspase-3 Activation: 3.5-fold increase in HeLa cells.

  • Bax/Bcl-2 Ratio: Shift from 0.8 to 2.1, promoting cytochrome c release.

Pharmacological Applications

Drug Delivery Systems

The acetyl groups enhance compatibility with lipid-based nanocarriers. Encapsulation in PEGylated liposomes increased bioavailability by 220% in rat models .

Topical Formulations

Owing to its stability and skin permeability, serratenediol diacetate is being explored in psoriasis creams. A phase I trial showed 34% reduction in PASI scores over 8 weeks .

Analytical Characterization

Quality Control Parameters

ParameterSpecificationMethod
Purity≥98%HPLC
Residual Solvents<0.1% (ethanol)GC-MS
Heavy Metals<10 ppmICP-MS

Structural Confirmation

  • ¹H NMR (CDCl₃): δ 4.72 (m, 2H, OAc), 1.04 (s, 6H, CH₃) .

  • HRMS: m/z 526.402 [M]⁺ (calc. 526.397) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator